Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro-
Overview
Description
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- is a heterocyclic compound that features a fused pyrano and indole ring system. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in Diels-Alder reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- can be synthesized through various methods. One common approach involves the reaction of ethyl 2-acetoxymethylindol-3-ylacetate with dimethyl acetylenedicarboxylate. This reaction proceeds via a Diels-Alder reaction, followed by the loss of carbon dioxide to yield the desired product . Another method involves the use of indol-3-ylacetic acid as a starting material, which undergoes similar reaction conditions to produce the compound .
Industrial Production Methods
While specific industrial production methods for Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- primarily undergoes Diels-Alder reactions. These reactions involve the addition of dienes to alkynes or alkenes, resulting in the formation of carbazole derivatives . The compound can also participate in intramolecular Diels-Alder reactions, leading to the formation of cycloalka[a]carbazoles .
Common Reagents and Conditions
Common reagents used in the reactions of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- include dimethyl acetylenedicarboxylate, ethyl propiolate, and various unsymmetrical acetylenes . Reaction conditions typically involve heating the reactants to facilitate the Diels-Alder reaction and subsequent loss of carbon dioxide .
Major Products
The major products formed from the reactions of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- are carbazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- primarily involves its reactivity in Diels-Alder reactions. The compound acts as a diene, reacting with alkynes or alkenes to form carbazole derivatives. This reaction proceeds through a concerted mechanism, where the diene and dienophile form a cyclic transition state, leading to the formation of the product .
Comparison with Similar Compounds
Similar Compounds
Pyrano[4,3-b]indol-3-ones: These compounds also undergo Diels-Alder reactions, but their reactivity is influenced by the presence of electron-withdrawing groups on the indole nitrogen.
Indole-2,3-quinodimethanes: These stable dienes participate in similar reactions, forming carbazole derivatives upon reaction with alkynes.
Uniqueness
Pyrano[3,4-b]indol-3(1H)-one, 4,9-dihydro- is unique due to its specific ring structure and reactivity. The presence of the fused pyrano and indole rings imparts distinct electronic properties, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
4,9-dihydro-1H-pyrano[3,4-b]indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11-5-8-7-3-1-2-4-9(7)12-10(8)6-14-11/h1-4,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFHDEPSDFWFJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(COC1=O)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490612 | |
Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6250-86-8 | |
Record name | 4,9-Dihydropyrano[3,4-b]indol-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30490612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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